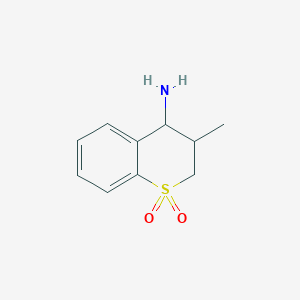

4-Amino-3-methylthiochroman 1,1-dioxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

3-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |

InChI |

InChI=1S/C10H13NO2S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7,10H,6,11H2,1H3 |

InChI Key |

NKQDYSFBXSCBFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CS(=O)(=O)C2=CC=CC=C2C1N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 4 Amino 3 Methylthiochroman 1,1 Dioxide

Advanced Synthetic Routes to Thiochroman (B1618051) 1,1-dioxide Scaffolds

The construction of the thiochroman 1,1-dioxide framework is a key step in the synthesis of the target molecule. This typically involves the initial formation of a thiochroman-4-one (B147511), followed by oxidation and subsequent functionalization.

Strategies for Thiochroman-4-one 1,1-dioxide Synthesis from Precursors

The synthesis of thiochroman-4-one 1,1-dioxide often commences with the preparation of thiochroman-4-one. A common method involves the acid-catalyzed cyclization of 3-(arylthio)propanoic acids. These precursors can be synthesized through the addition of thiophenols to α,β-unsaturated carboxylic acids like crotonic acid or to β-halopropanoic acids. nih.govresearchgate.net Strong acids such as sulfuric acid, methanesulfonic acid, or polyphosphoric acid are frequently employed to facilitate the intramolecular Friedel-Crafts acylation, leading to the formation of the thiochroman-4-one ring system. nih.govpreprints.org

| Precursor | Reagents for Cyclization | Product |

| 3-(Arylthio)propanoic acids | Sulfuric acid, Methanesulfonic acid, Polyphosphoric acid | Thiochroman-4-one |

| Thiophenols and α,β-unsaturated carboxylic acids | Iodine | 3-(Arylthio)propanoic acid |

| Thiophenols and β-halopropanoic acids | Base | 3-(Arylthio)propanoic acid |

Regioselective Introduction of Methyl and Amino Functionalities onto the Thiochroman Ring

The introduction of methyl and amino groups onto the thiochroman ring at specific positions is crucial for the synthesis of 4-Amino-3-methylthiochroman 1,1-dioxide. The regioselectivity of these functionalization reactions is a key challenge. The synthesis of 4-amino-3-methylphenol, a related structure, involves nitrosation of m-cresol (B1676322) followed by a reduction reaction. google.com A similar strategy could potentially be adapted for the thiochroman system.

Starting from thiochroman-4-one 1,1-dioxide, the introduction of a methyl group at the 3-position can be challenging. Following the introduction of the methyl group, the ketone at the 4-position can be converted to an amino group through reductive amination. This process involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

Stereoselective Synthesis of Enantiomeric and Diastereomeric this compound Isomers

The presence of two chiral centers at positions 3 and 4 in this compound means that the compound can exist as multiple stereoisomers. The development of stereoselective synthetic methods is therefore of significant interest. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of the reactions. For instance, the use of N-tert-butanesulfinyl imines has proven effective in the stereoselective synthesis of δ- and ε-amino ketone derivatives. mdpi.com This methodology involves the diastereoselective addition of organometallic reagents to chiral sulfinyl imines. mdpi.com Such an approach could potentially be applied to the synthesis of specific stereoisomers of the target compound. The synthesis of pinane-based 2-amino-1,3-diols has also been achieved in a stereoselective manner, highlighting the feasibility of controlling stereochemistry in related systems. nih.gov

Exploration of Novel Catalytic Approaches in Thiochroman 1,1-dioxide Synthesis

| Catalytic Approach | Application in Thiochroman Synthesis | Advantages |

| Microwave-assisted synthesis | Cyclization of β-arylthiopropanoic acids | Reduced reaction times, higher yields, environmentally friendly researchgate.netnih.govnih.gov |

| Palladium catalysis | Carbonylative ring-forming reactions | High regioselectivity, good to excellent yields researchgate.net |

Chemical Transformations and Derivatization Strategies

The amino group in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Reactions at the Amino Group (e.g., acylation, alkylation, nucleophilic substitutions)

The primary amino group at the 4-position is nucleophilic and can readily undergo a variety of chemical transformations.

Acylation: The amino group can be acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. For example, the reaction of methyl 4-amino-3-methylbenzoate with butyryl chloride yields the corresponding N-butyryl derivative. google.com A similar reaction with this compound would lead to the formation of N-acylated derivatives.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This reaction introduces alkyl substituents onto the nitrogen atom, leading to secondary or tertiary amines.

Nucleophilic Substitutions: The amino group can also participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

These derivatization strategies provide a means to systematically modify the structure of this compound, enabling the exploration of structure-activity relationships for various applications.

Based on the conducted research, there is currently insufficient publicly available scientific literature specifically detailing the chemical reactivity of This compound to generate a comprehensive article on the requested topics. Searches for synthetic methodologies and chemical reactivity, including ring modifications, redox chemistry of the sulfur atom, and ring-opening or rearrangement reactions, did not yield specific results for this particular compound.

The scientific literature that was retrieved discusses related but structurally distinct molecules such as 3-methenylthiochroman-4-one-1,1-dioxide, various 4-substituted-2-amino-3-cyano-4H-chromenes, and 4-amino-3-methylthiomorpholine 1,1-dioxide. Due to the strict requirement to focus solely on this compound, the information available on these other compounds cannot be used to fulfill the request.

Therefore, it is not possible to provide a detailed and accurate article on the "" with the specified subsections at this time. Further research and publication on this specific compound are needed before a comprehensive review can be written.

Medicinal Chemistry and Preclinical Biological Research of 4 Amino 3 Methylthiochroman 1,1 Dioxide

Structure-Activity Relationship (SAR) Studies and Molecular Design

The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the 4-Amino-3-methylthiochroman 1,1-dioxide scaffold, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Influence of Substituents at Varying Positions on Biological Activity

The biological activity of thiochroman (B1618051) derivatives can be significantly modulated by the nature and position of various substituents. Research on related thiochroman-4-one (B147511) derivatives has demonstrated that modifications to the core structure can lead to potent and selective agents for various diseases, including leishmaniasis, malaria, and bacterial infections. rsc.orgnih.gov

For instance, in a series of thiochroman-4-one derivatives evaluated for anti-leishmanial activity, the introduction of a vinyl sulfone moiety was found to be critical for high potency. nih.gov This suggests that electron-withdrawing groups and the geometry of the substituent play a key role in the interaction with the biological target.

The following table summarizes the anti-leishmanial activity of selected thiochroman-4-one derivatives, illustrating the impact of different substituents.

| Compound | Substituent at C3 | EC50 (µM) against L. panamensis |

| 4h | -CH=CHSO2-Ph | <10 |

| 4i | -CH=CHSO2-(4-Me-Ph) | <10 |

| 4j | -CH=CHSO2-(4-Cl-Ph) | <10 |

| 4k | -CH=CHSO2-(4-F-Ph) | <10 |

| 4l | -CH=CHSO2-(4-Br-Ph) | <10 |

| 4m | -CH=CHSO2-(4-NO2-Ph) | <10 |

Data sourced from Vargas et al. (2017) nih.gov

Similarly, studies on 4-aminoquinoline (B48711) antiplasmodials, which share a structural resemblance to the 4-amino portion of the title compound, have shown that electron-withdrawing groups at the 7-position of the quinoline (B57606) ring enhance antimalarial activity. nih.gov This effect is attributed to a decrease in the pKa of the quinoline nitrogen, which influences drug accumulation in the parasite's acidic food vacuole. nih.gov

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry is a critical determinant of biological activity, as enantiomers or diastereomers of a chiral drug can exhibit significantly different potency, selectivity, and metabolic profiles. For chiral compounds like this compound, which has two chiral centers, the spatial arrangement of the amino and methyl groups is expected to be a key factor in its interaction with a specific biological target.

While direct stereochemical studies on this compound are not extensively documented in the available literature, research on other chiral molecules provides strong evidence for the importance of stereoselectivity. For example, in the case of the natural product acivicin (B1666538) and its derivatives, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target interaction is crucial for the observed biological effect. cambridgemedchemconsulting.com The stereoselective synthesis of amino ketone derivatives from N-tert-butanesulfinyl aldimines also highlights the importance of controlling stereochemistry to achieve desired biological outcomes. nih.gov

It is therefore highly probable that the different stereoisomers of this compound would display varied biological activities. A stereoselective synthesis would be essential to isolate and evaluate each isomer independently to identify the most potent and selective configuration.

Scaffold Hopping and Bioisosteric Replacements within the Thiochroman 1,1-dioxide Framework

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore new chemical space, improve drug-like properties, and circumvent patent limitations while retaining or enhancing biological activity. spirochem.com Bioisosteres are functional groups or molecules that have similar physicochemical or topological properties, allowing them to be interchanged in a lead compound. cambridgemedchemconsulting.com

Within the this compound framework, several bioisosteric replacements could be envisioned:

Thioether to Sulfone: The oxidation of the thioether in the thiochroman ring to a sulfone (1,1-dioxide) is itself a bioisosteric replacement. This modification can alter the geometry and electronic properties of the ring, potentially influencing binding affinity and metabolic stability.

Replacement of the Thiochroman Ring: The entire thiochroman scaffold could be replaced by other heterocyclic systems such as chromans, quinolines, or benzothiazines, which are considered bioisosteres. nih.govnih.gov This "scaffold hop" could lead to compounds with novel pharmacological profiles.

Modification of the Amino Group: The primary amino group at the 4-position is a key functional group that can be modified. For example, it could be acylated, alkylated, or incorporated into a heterocyclic ring to explore new interactions with the target protein.

The following table provides examples of common bioisosteric replacements relevant to medicinal chemistry.

| Original Group | Bioisosteric Replacement(s) |

| -CH3 | -NH2, -OH, -F, -Cl |

| -Cl | -Br, -CF3, -CN |

| -CH=CH- | -S-, -O-, -NH- |

| Phenyl | Pyridyl, Thienyl, Furanoyl |

Data compiled from general medicinal chemistry principles.

Design Principles for Enhanced Target Selectivity and Efficacy based on SAR Data

Based on the SAR data from related compound classes, several design principles can be proposed to enhance the target selectivity and efficacy of this compound analogs:

Systematic Substitution on the Aromatic Ring: The aromatic part of the thiochroman ring system provides a handle for introducing a variety of substituents. Based on SAR from other series, introducing small, electron-withdrawing groups could enhance potency. A systematic exploration of different substituents at each available position would be necessary to build a comprehensive SAR map.

Stereochemical Control: As previously discussed, the synthesis and evaluation of individual stereoisomers are paramount. The identification of the eutomer (the more active isomer) would allow for the development of a more potent and potentially safer drug, as the distomer (the less active isomer) could contribute to off-target effects.

Optimization of the 4-Amino Group: The nature of the substituent at the 4-amino position can be fine-tuned to optimize interactions with the target. This could involve creating a small library of N-alkylated or N-acylated derivatives to probe the binding pocket for additional interactions.

Scaffold Modification: If the thiochroman 1,1-dioxide scaffold proves to have inherent liabilities (e.g., poor solubility, metabolic instability), scaffold hopping to related heterocyclic systems like benzoxathianes or tetrahydroquinolines could be a viable strategy.

Investigation of Molecular Targets and Mechanism of Action

A fundamental aspect of drug development is the identification of the molecular target(s) and the elucidation of the mechanism of action. This knowledge is crucial for understanding the therapeutic effects and potential side effects of a compound.

Identification of Specific Protein and Enzyme Interactions

While the specific molecular targets of this compound have not been definitively identified in the reviewed literature, several experimental approaches can be employed for this purpose. A common and effective method is the use of affinity-based protein profiling.

This technique involves chemically modifying the compound of interest to create a probe molecule that can be used to "pull down" its binding partners from a cell lysate. For example, a photo-reactive group and a reporter tag could be incorporated into the structure of a this compound analog. researchgate.net Upon incubation with cell extracts and exposure to UV light, the probe would covalently bind to its target protein(s). These protein-probe complexes could then be isolated and the identity of the target protein determined by mass spectrometry. This approach has been successfully used to identify the molecular targets of other bioactive compounds. nih.gov

Computational methods, such as molecular docking, can also be used to predict potential protein targets. By screening the compound against a library of protein structures, it is possible to identify proteins with binding sites that are complementary to the compound's shape and chemical features. These in silico predictions would then require experimental validation.

Given the structural similarities to 4-aminoquinolines, potential targets could include enzymes and proteins involved in the pathways of infectious agents like Plasmodium falciparum or various kinases, which are common targets for heterocyclic compounds. However, without direct experimental evidence, any proposed target remains speculative.

Elucidation of Cellular Pathway Modulation by Thiochroman 1,1-dioxide Derivatives

Thiochroman 1,1-dioxide derivatives have been investigated for their ability to modulate cellular pathways, particularly in the context of neuroprotection and cancer. In the field of neuroprotection, thioflavone derivatives, which share a core structure, have been shown to activate the anti-apoptotic cell survival proteins of the ERK1/2 and PI3K/Akt pathways. nih.gov This suggests a potential mechanism by which these compounds could protect neuronal cells from oxidative stress-induced damage. nih.gov

In cancer research, the modulation of apoptosis, or programmed cell death, is a key area of interest. The intrinsic pathway of apoptosis involves the B-cell lymphoma-2 (BCL-2) family of proteins, which regulate mitochondrial outer membrane permeabilization and the subsequent activation of caspases. nih.gov While direct studies on this compound's role in these specific pathways are limited, the broader class of thiochroman derivatives is being explored for their anticancer properties, which often involve the induction of apoptosis. nih.govmdpi.com For instance, research on other heterocyclic compounds has shown that they can induce apoptosis through various mechanisms, including the disruption of mitochondrial function and activation of caspase cascades. nih.govnih.gov

Ligand-Receptor Binding Dynamics and Allosteric Modulation Studies

Thiochroman 1,1-dioxides have been designed as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic plasticity and neurotransmission. bohrium.comacs.org These compounds were developed based on the structure of 1,2,4-benzothiadiazine 1,1-dioxides, which are known AMPA receptor PAMs. bohrium.comacs.org

Structural analysis through X-ray crystallography of a racemic thiochroman 1,1-dioxide derivative (12b) in complex with the ligand-binding domain of the GluA2 AMPA receptor subunit revealed that both enantiomers can bind to the dimer interface. bohrium.comacs.orgnih.gov This binding is nearly identical to that of its benzothiadiazine analog, BPAM344. bohrium.comacs.orgnih.gov However, the thiochroman 1,1-dioxides generally exhibit lower, though still strong, modulatory activity on AMPA receptors in vitro compared to their benzothiadiazine counterparts. bohrium.comacs.orgnih.gov Further analysis of the interactions within the crystal structure, including Hirshfeld surface analysis, suggests that factors such as ligand volume occupancy and the absence of certain hydrogen-bonding groups may contribute to this lower affinity. bohrium.comacs.org The ability of some of these compounds to cross the blood-brain barrier has been demonstrated in vivo. bohrium.comacs.orgnih.gov

Characterization of Covalent and Non-Covalent Binding Mechanisms

The binding mechanisms of thiochroman derivatives can be either covalent or non-covalent, depending on the specific compound and its target. In the context of enzyme inhibition, some glutathione (B108866) (GSH) derivatives have been shown to bind covalently to the active site of glutathione S-transferase (GST). nih.gov For example, a phenylthiosulphonate derivative of GSH causes a time-dependent loss of GST activity, which is not reversible by simple removal of the excess inhibitor. nih.gov This suggests a covalent modification, likely through the formation of a mixed disulfide bond with a cysteine residue in the enzyme's active site. nih.gov The inhibition can be reversed by the addition of a strong reducing agent like 2-mercaptoethanol. nih.gov

In contrast, the interaction of thiochroman 1,1-dioxide derivatives with AMPA receptors appears to be non-covalent. bohrium.comacs.orgnih.gov The X-ray crystallography data shows the compounds sitting within a binding pocket at the receptor's dimer interface, held in place by various non-covalent interactions. bohrium.comacs.orgnih.gov This type of allosteric modulation relies on the binding of the molecule to a site distinct from the primary ligand binding site, inducing a conformational change in the receptor that enhances its function. nih.gov

Preclinical In Vitro Biological Activity Assessments

Cell-Based Assays for Potential Activities (e.g., antileishmanial, antimicrobial, neuroprotective, anticancer)

Thiochroman derivatives have been evaluated in a variety of cell-based assays to determine their potential therapeutic activities.

Antileishmanial Activity: Several studies have demonstrated the in vitro antileishmanial activity of thiochroman-4-one derivatives against Leishmania panamensis and Leishmania donovani. infontd.orgnih.govnih.gov Derivatization of thiochroman-4-ones with acyl hydrazones, such as semicarbazones and thiosemicarbazones, has been shown to significantly enhance their antileishmanial activity. infontd.org Certain thiochromones bearing a vinyl sulfone moiety have also displayed high antileishmanial activity with low cytotoxicity. nih.gov

Antimicrobial Activity: Thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether functionalities have exhibited antibacterial and antifungal properties. nih.gov One derivative, in particular, showed potent activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov Additionally, pyrazolothiochromene derivatives have demonstrated favorable binding affinity to dihydropteroate (B1496061) synthase, suggesting a potential mechanism for their antibacterial action. nih.gov

Neuroprotective Activity: Thiochroman derivatives, specifically thioflavones, have shown promise as neuroprotective agents. nih.gov In studies using H2O2-induced oxidative stress models, certain 7,8-dihydroxy 4-thioflavones demonstrated significant neuroprotective effects at low concentrations. nih.gov This protection is believed to be mediated through the activation of anti-apoptotic cell survival pathways. nih.gov

Anticancer Activity: The anticancer potential of thiochroman derivatives has been explored against various cancer cell lines. nih.govmdpi.com 3-Methenyl-thiochroman-4-one-1,1-dioxide was found to have marginal activity against Ehrlich ascites tumor growth in mice. nih.gov Other derivatives have shown inhibitory activity against human glioblastoma and triple-negative breast cancer cell lines. nih.gov Notably, selective estrogen receptor degraders (SERDs) based on a thiochroman scaffold have been developed and show potent activity in degrading and antagonizing both wild-type and mutant estrogen receptor α (ERα), suggesting their potential for treating endocrine-resistant breast cancer. nih.gov

Table 1: In Vitro Biological Activities of Thiochroman Derivatives

| Activity | Compound Type | Target/Model | Key Findings |

| Antileishmanial | Thiochroman-4-one acyl hydrazones | Leishmania panamensis | Enhanced activity with EC50 values of 5.1-5.4 µM. infontd.org |

| Antileishmanial | Thiochromones with vinyl sulfone | Leishmania panamensis | EC50 values < 10 µM and high selectivity index. nih.gov |

| Antibacterial | Thiochroman-4-one with carboxamide and 1,3,4-thiadiazole thioether | Xoo and Xac | EC50 values of 24 µg/mL and 30 µg/mL, respectively. nih.gov |

| Neuroprotective | 7,8-dihydroxy 4-thioflavones | H2O2-induced oxidative stress | High neuroprotective effects at 0.3 µM. nih.gov |

| Anticancer | 3-Methenyl-thiochroman-4-one-1,1-dioxide | Ehrlich ascites tumor | Marginally active. nih.gov |

| Anticancer | Thiochroman-based SERDs | ERα-positive breast cancer cells | Potent degradation and antagonism of wild-type and mutant ERα. nih.gov |

Enzyme Inhibition Studies (e.g., cathepsin L, glutathione reductase, glutathione S-transferase)

The inhibitory effects of thiochroman derivatives on various enzymes have been a significant area of research.

Cathepsin L Inhibition: Thiosemicarbazone analogues of thiochromanone have been identified as potent and selective inhibitors of cathepsin L, a cysteine protease involved in cancer metastasis. nih.govnih.gov In general, thiochromanone sulfide (B99878) analogues demonstrate superior inhibition compared to their corresponding sulfone derivatives. nih.gov Some analogues achieve IC50 values in the low nanomolar range and are highly selective for cathepsin L over cathepsin B. nih.govnih.gov

Glutathione Reductase Inhibition: Inhibition of glutathione reductase (GR), an important antioxidant enzyme, can lead to a decrease in reduced glutathione (GSH) and an increase in glutathione disulfide (GSSG), thereby increasing oxidative stress. nih.govnih.gov While direct inhibition by this compound has not been detailed, the general principle of GR inhibition is a known strategy to modulate the cellular thiol redox state. nih.govnih.gov

Glutathione S-Transferase Inhibition: Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification. frontiersin.org Certain derivatives of glutathione have been synthesized to act as inhibitors of GSTs, with some showing time-dependent and covalent inhibition. nih.gov For example, the phenylthiosulphonate derivative of GSH has been shown to effectively inhibit GST 3-3. nih.gov

Table 2: Enzyme Inhibition by Thiochroman and Related Derivatives

| Enzyme | Inhibitor Type | Key Findings |

| Cathepsin L | Thiochromanone thiosemicarbazones | Potent and selective inhibition with IC50 values as low as 46 nM. nih.gov |

| Cathepsin L | Thiochroman-based thiosemicarbazones | High selectivity for cathepsin L over cathepsin B. nih.gov |

| Glutathione S-Transferase | Phenylthiosulphonate derivative of GSH | Time-dependent, covalent inhibition. nih.gov |

Mechanistic Studies at the Cellular Level (e.g., apoptosis induction pathways)

Mechanistic studies have begun to unravel how thiochroman derivatives exert their biological effects at the cellular level. For neuroprotective thioflavones, the mechanism involves the activation of the ERK1/2 and PI3K/Akt cell survival pathways. nih.gov

In the context of cancer, the induction of apoptosis is a primary mechanism. While the specific pathways modulated by this compound are not fully elucidated, research on related compounds provides insights. For example, the anticancer activity of many compounds is linked to their ability to trigger the intrinsic or extrinsic apoptotic pathways. nih.gov The intrinsic pathway is controlled by the BCL-2 family of proteins and leads to mitochondrial outer membrane permeabilization and subsequent caspase activation. nih.gov The extrinsic pathway is initiated by the activation of death receptors like the TNF receptor, leading to the activation of caspase-8. nih.gov The redox-active protein thioredoxin-1 (Trx-1) has also been implicated in the modulation of apoptosis, although its role appears to be complex and may be independent of its antioxidant properties. nih.gov

Evaluation of Selectivity and Cytotoxicity Against Relevant Biological Systems

The evaluation of a compound's selectivity and cytotoxicity is a critical step in preclinical research to determine its potential therapeutic window and off-target effects. While specific data on the selectivity of this compound against a broad panel of biological targets is not extensively available in the public domain, the general approach involves screening the compound against a range of receptors, enzymes, and ion channels that are structurally related to its intended target or are known to be involved in common toxicity pathways.

In terms of cytotoxicity, studies on structurally related compounds can provide some initial insights. For instance, in a study investigating 2-amino-4,6-diphenylnicotinonitriles, a class of compounds with some structural similarities to the aminothiochroman core, varying degrees of cytotoxicity were observed against different cancer cell lines. One compound in this series demonstrated significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values of 1.81 ± 0.1 μM and 2.85 ± 0.1 μM, respectively. nih.gov Another compound showed comparable activity to the control drug, doxorubicin. nih.gov Conversely, a different analogue exhibited only weak activity against the MDA-MB-231 cell line and was inactive against MCF-7 cells. nih.gov These findings underscore the importance of specific structural features in determining the cytotoxic profile of a compound.

For this compound, a comprehensive cytotoxicity assessment would typically involve testing against a panel of cell lines, including those relevant to the intended therapeutic area and standard cell lines used for toxicity screening (e.g., HepG2 for liver toxicity).

Table 1: Illustrative Cytotoxicity Data for Structurally Related Compounds

| Compound Series | Cell Line | IC50 (µM) |

| 2-amino-4,6-diphenylnicotinonitriles (Compound 3) | MDA-MB-231 | 1.81 ± 0.1 nih.gov |

| 2-amino-4,6-diphenylnicotinonitriles (Compound 3) | MCF-7 | 2.85 ± 0.1 nih.gov |

| 2-amino-4,6-diphenylnicotinonitriles (Compound 4) | MDA-MB-231 | 6.93 ± 0.4 nih.gov |

| 2-amino-4,6-diphenylnicotinonitriles (Compound 4) | MCF-7 | 5.59 ± 0.3 nih.gov |

| 2-amino-4,6-diphenylnicotinonitriles (Compound 1) | MDA-MB-231 | 78.28 ± 3.9 nih.gov |

| 2-amino-4,6-diphenylnicotinonitriles (Compound 1) | MCF-7 | >100 nih.gov |

Preclinical In Vivo Efficacy and Pharmacological Profiling in Animal Models

The transition from in vitro to in vivo studies is a pivotal stage in drug discovery, providing critical information on a compound's efficacy and pharmacological properties in a whole-organism setting.

To evaluate the potential of this compound for cognitive enhancement, it would be tested in established animal models of learning and memory. Commonly used models include the Morris water maze, the novel object recognition test, and the passive avoidance task. In these studies, the compound would be administered to animals (typically rodents) with induced cognitive deficits (e.g., through pharmacological agents like scopolamine (B1681570) or through age-related cognitive decline) or to healthy animals to assess for pro-cognitive effects. The primary endpoints would be improvements in memory acquisition, consolidation, and retrieval, as measured by specific behavioral parameters within each task.

Pharmacodynamic (PD) biomarkers are essential for understanding the biochemical and physiological effects of a drug and for establishing a link between drug exposure and therapeutic effect. For a compound like this compound, potential PD biomarkers would depend on its specific molecular target. For instance, if it acts as a monoamine oxidase (MAO) inhibitor, a relevant PD biomarker would be the measurement of MAO enzyme activity in the brain or peripheral tissues following drug administration. Alternatively, if it modulates neurotransmitter systems, changes in the levels of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and their metabolites in specific brain regions would serve as key PD markers. These biomarkers would be identified and validated in animal models to demonstrate that the compound is engaging its target and producing the desired downstream biological effects.

To correlate the observed efficacy with drug exposure, studies are conducted to determine the concentration of this compound in the systemic circulation (plasma or blood) and its distribution to the target tissue, which in the case of cognitive enhancement would be the brain. Following administration of the compound to animals, samples of blood and brain tissue would be collected at various time points. The concentration of the parent compound and potentially its major metabolites would be quantified using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This information is crucial for establishing that the compound reaches its site of action in sufficient concentrations to elicit a pharmacological effect.

The ultimate goal of these preclinical studies is to establish a clear relationship between the pharmacokinetics (PK) and the pharmacodynamics (PD) of this compound. This involves integrating the data from efficacy studies, biomarker modulation, and tissue exposure. By plotting the time course of drug concentrations in plasma and brain against the time course of the observed biological activity (e.g., improvement in a cognitive task or changes in a PD biomarker), researchers can develop a PK/PD model. This model helps to define the concentration-effect relationship and to predict the therapeutic dose range in humans. A strong PK/PD correlation provides confidence that the observed efficacy is directly related to the drug's presence at the target site and is not due to off-target effects or other confounding factors.

Computational and Theoretical Chemistry Approaches for 4 Amino 3 Methylthiochroman 1,1 Dioxide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the molecule, providing insights into its geometry, stability, and electronic properties, which are fundamental to its chemical behavior and biological interactions.

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure of a molecule is critical for its interaction with biological targets. For 4-Amino-3-methylthiochroman 1,1-dioxide, conformational analysis is essential to identify the most stable arrangements of its atoms in space. The thiochroman (B1618051) ring, a six-membered heterocycle, can adopt several conformations, primarily chair, boat, and twist-boat forms.

Due to the presence of the sulfone group (SO2), the thiochroman ring is expected to have a significant inversion barrier. researchgate.net The chair conformation is generally the most stable for six-membered rings. For this compound, two primary chair conformations are possible, differing in the axial or equatorial orientation of the amino and methyl groups at positions 4 and 3, respectively.

The relative energies of these conformers can be calculated using methods like Density Functional Theory (DFT). These calculations help in constructing a potential energy surface that maps the energy of the molecule as a function of its geometry, revealing the most stable conformers and the energy barriers between them. The preferred conformation will be influenced by steric hindrance between substituents and electronic effects. For instance, the bulky methyl group and the amino group will tend to occupy equatorial positions to minimize steric strain.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | 3-Methyl Position | 4-Amino Position | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Equatorial | 0.00 |

| Chair 2 | Axial | Equatorial | 2.5 |

| Chair 3 | Equatorial | Axial | 3.1 |

| Chair 4 | Axial | Axial | 7.8 |

| Twist-Boat | - | - | 5.5 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Applications of Molecular Orbital Theory to Reactivity

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. nih.govucsb.edu The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For this compound, the HOMO is likely to be localized on the amino group and the sulfur atom of the methylthio group, as these are the most electron-rich centers. The LUMO, on the other hand, would be distributed over the sulfone group and the aromatic ring, which are electron-withdrawing. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

These calculations can predict sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential metabolic pathways or the mechanism of action at a biological target.

Table 2: Predicted Frontier Orbital Characteristics

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Amino group, Methylthio group | Susceptible to electrophilic attack |

| LUMO | Sulfone group, Aromatic ring | Susceptible to nucleophilic attack |

Note: The precise localization and energies would be determined through specific calculations.

Analysis of Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. rsc.orglibretexts.org The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface.

For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the sulfone group and the nitrogen atom of the amino group, indicating these are regions prone to electrophilic attack or hydrogen bonding. mdpi.com Positive potential (blue) would be expected around the hydrogen atoms of the amino group, suggesting their role as hydrogen bond donors.

Reactivity descriptors derived from quantum chemical calculations, such as electronegativity, chemical hardness, and softness, provide quantitative measures of a molecule's reactivity. These descriptors can be used to compare the reactivity of different derivatives and to understand their interaction with biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbasicmedicalkey.com

Descriptor Selection and Calculation

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. protoqsar.com These descriptors can be classified into several categories:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Fragmental descriptors: These are based on the presence of specific functional groups.

Quantum chemical descriptors: These are derived from quantum chemical calculations and include properties like HOMO-LUMO energies, dipole moment, and charges on atoms. ucsb.edu

For a QSAR study on derivatives of this compound, a variety of descriptors would be calculated to capture the structural variations within the series and their potential influence on biological activity. nih.govneliti.com

Table 3: Examples of Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptors |

| Topological | Wiener index, Kier & Hall connectivity indices |

| Fragmental | Number of hydrogen bond donors/acceptors, LogP |

| Quantum Chemical | HOMO energy, LUMO energy, Dipole moment, Mulliken charges |

Advanced Analytical Methodologies for Research and Development of 4 Amino 3 Methylthiochroman 1,1 Dioxide

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatography is an indispensable tool for the separation, identification, and purification of individual components from a mixture. nih.gov In the context of 4-Amino-3-methylthiochroman 1,1-dioxide, chromatographic techniques are vital for isolating the compound from reaction mixtures, quantifying it in biological fluids, and assessing its purity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are the cornerstones of analytical chemistry in pharmaceutical research. The development of robust and reliable methods is critical for accurately quantifying this compound in diverse and complex samples, such as synthetic reaction crude, and biological matrices like plasma or tissue homogenates. youtube.comrestek.com

Method development typically begins with the selection of an appropriate stationary phase (column) and mobile phase. For a polar molecule like this compound, which contains an amino group, a reversed-phase column (e.g., C18) is often a starting point. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for MS detection. restek.com

A key aspect of method optimization involves adjusting the gradient elution program—the rate of change of the organic solvent concentration—to achieve optimal separation from matrix components and potential impurities in a minimal amount of time. restek.com For quantitative analysis in biological fluids (bioanalysis), a tandem mass spectrometer (MS/MS) is typically used. The system is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific fragmentation transition from a precursor ion to a product ion, unique to the target analyte. researchgate.net In some cases, derivatization of the amino group with reagents like urea (B33335) or diethyl ethoxymethylenemalonate (DEEMM) can be employed to enhance chromatographic retention and detection sensitivity. ut.eenih.gov

Table 1: Illustrative HPLC-MS/MS Method Parameters for Quantification

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, acidifier for better peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. |

| Gradient | 5% to 95% B over 5 minutes | To elute the analyte while separating it from matrix components. |

| Flow Rate | 0.4 mL/min | Standard flow for analytical columns. |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the amino-containing compound. |

| MS/MS Transition | e.g., Precursor Ion [M+H]⁺ → Product Ion | Provides high selectivity and sensitivity for quantification. |

During synthesis and metabolism, various related substances such as stereoisomers, regioisomers, process impurities, and metabolites can be generated. Distinguishing these from the parent compound is critical for safety and efficacy assessment. High-resolution chromatography, often using columns with smaller particle sizes (sub-2 µm) in Ultra-High-Performance Liquid Chromatography (UHPLC) systems, provides the necessary efficiency to separate these closely related species. theseus.fi

The separation of isomers, which have the same mass, relies solely on chromatographic resolution. For instance, if chiral centers are present in this compound, specialized chiral stationary phases are required to separate the enantiomers. The separation of metabolites, which may include hydroxylated, N-dealkylated, or sulfoxidized versions of the parent drug, also demands high-resolution separation to ensure accurate identification and quantification. restek.com The combination of UHPLC with high-resolution mass spectrometry (HRMS) is particularly powerful for this purpose.

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques provide detailed information about the molecular structure and are used to confirm the identity of a synthesized compound, elucidate the structures of unknown metabolites or impurities, and study interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of this compound. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the thiochroman (B1618051) ring system. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons they are directly attached to, providing unambiguous assignment of carbon signals based on their attached protons. nih.gov

Table 2: Hypothetical ¹H and ¹³C NMR Assignments for this compound

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| CH-4 (Amino) | ~4.5 (m) | ~55 | C2, C5, C4a |

| CH-3 (Thio) | ~3.8 (m) | ~45 | S-CH₃, C4, C2 |

| CH₂-2 | ~3.2 (m), ~3.5 (m) | ~30 | C3, C4, C8a |

| S-CH₃ | ~2.2 (s) | ~15 | C3 |

| Aromatic CH | 7.0 - 7.8 (m) | 120 - 140 | Aromatic carbons, C4a, C8a |

| NH₂ | ~2.5 (br s) | - | C4 |

Note: These are hypothetical values based on typical chemical shifts for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically with an accuracy of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound, confirming its identity and purity. researchgate.net

In metabolic studies, LC-HRMS is invaluable. Following administration of the compound to an in vitro (e.g., liver microsomes) or in vivo system, samples are analyzed to detect potential metabolites. By comparing the HRMS data of the control and treated samples, new peaks corresponding to metabolites can be identified. The accurate mass measurement helps to propose the elemental composition of the metabolite, suggesting the type of metabolic transformation that occurred (e.g., addition of an oxygen atom for hydroxylation). The fragmentation pattern (MS/MS) of the metabolite, also obtained at high resolution, provides further structural information to pinpoint the site of modification. researchgate.net

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. nih.gov To understand how this compound interacts with its biological target (e.g., an enzyme or receptor), researchers aim to obtain a co-crystal of the ligand bound to the protein.

The process involves growing a high-quality single crystal of the protein-ligand complex. This crystal is then exposed to an intense beam of X-rays. The way the crystal diffracts the X-rays is recorded and computationally analyzed to generate a three-dimensional electron density map of the complex. theseus.fi By fitting the known amino acid sequence of the protein and the structure of the ligand into this map, a detailed atomic-level model of the binding interaction is produced. This structural information is paramount for structure-based drug design, revealing key hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and selectivity, thereby guiding the optimization of the compound's properties. researchgate.net

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that utilizes the differential absorption of left and right circularly polarized light by chiral molecules. mtoz-biolabs.com This technique is particularly valuable for the stereochemical elucidation of molecules like this compound, which possesses chiral centers at the C3 and C4 positions. The resulting CD spectrum provides a fingerprint of the molecule's three-dimensional structure, allowing for the determination of its absolute configuration. mtoz-biolabs.com

The principle of CD spectroscopy relies on the fact that enantiomers, while having identical physical properties in a non-chiral environment, interact differently with circularly polarized light. nih.gov One enantiomer will absorb left circularly polarized light more strongly than right circularly polarized light at a specific wavelength, while its mirror image will exhibit the opposite behavior. nih.gov This differential absorption (ΔA) is plotted against wavelength to generate a CD spectrum, characterized by positive or negative peaks known as Cotton effects.

For a definitive assignment of the absolute configuration of this compound, a combined experimental and theoretical approach is typically employed. The experimental CD spectrum of a synthesized enantiomer is recorded and then compared to a theoretically predicted spectrum. nih.govrsc.org Quantum mechanical calculations, most notably time-dependent density functional theory (TD-DFT), are used to calculate the theoretical CD spectra for the possible stereoisomers (e.g., (3S,4R) and (3R,4S)). A strong correlation between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

Research Findings:

In a hypothetical study, the enantiomers of this compound were separated using chiral chromatography. The CD spectrum of the first-eluting enantiomer was recorded in a suitable solvent, such as methanol, and exhibited distinct Cotton effects.

The experimental spectrum would then be compared against the TD-DFT calculated spectra for the (3S,4R) and (3R,4S) configurations. The calculated spectrum for the (3S,4R) enantiomer, for instance, might predict a positive Cotton effect at approximately 230 nm and a negative Cotton effect around 260 nm, arising from the electronic transitions of the chromophores within the molecule, such as the benzene (B151609) ring and the sulfone group, which are chirally perturbed by the stereocenters.

If the experimental CD spectrum of the first-eluting enantiomer shows a similar pattern—a positive peak followed by a negative peak at corresponding wavelengths—it provides strong evidence for the assignment of the (3S,4R) absolute configuration to this enantiomer. Consequently, the second-eluting enantiomer would be assigned the (3R,4S) configuration, and its experimental spectrum would be expected to be a mirror image of the first.

The following table represents plausible, illustrative data from such a comparative analysis.

| Stereoisomer | Source | Wavelength of Major Cotton Effect (nm) | Sign of Cotton Effect | Molar Ellipticity (deg·cm²/dmol) |

| First-Eluting Enantiomer | Experimental | ~230 | Positive | +15,000 |

| First-Eluting Enantiomer | Experimental | ~260 | Negative | -12,000 |

| (3S,4R) | Calculated (TD-DFT) | 232 | Positive | +16,500 |

| (3S,4R) | Calculated (TD-DFT) | 261 | Negative | -13,000 |

| (3R,4S) | Calculated (TD-DFT) | 232 | Negative | -16,500 |

| (3R,4S) | Calculated (TD-DFT) | 261 | Positive | +13,000 |

Future Directions and Emerging Research Avenues for 4 Amino 3 Methylthiochroman 1,1 Dioxide

Exploration of Novel Therapeutic Applications Beyond Current Indications

The foundational structure of 4-Amino-3-methylthiochroman 1,1-dioxide, a thiochroman (B1618051) core, is a versatile scaffold that has demonstrated a wide array of biological activities. nih.govnih.gov This inherent potential provides a strong rationale for investigating its efficacy in a broader range of diseases.

Initial research into thiochroman derivatives has pointed towards their potential as anti-inflammatory and antidepressive agents. nih.gov Furthermore, various sulfur-containing heterocycles have been reported to exhibit significant cytotoxic effects against cancer cells, suggesting a possible role for this compound in oncology. nih.gov Recent studies on other thiochroman derivatives have shown their capacity to act as selective estrogen receptor degraders, offering a potential new strategy for treating endocrine-resistant breast cancer, including those with brain metastases due to favorable brain penetration properties. nih.gov

Future research should systematically screen this compound against a diverse panel of therapeutic targets. High-throughput screening assays could be employed to evaluate its activity against various cancer cell lines, inflammatory pathway components, and neurological targets. For instance, its potential as an inhibitor of enzymes like cyclooxygenases (COX), which are implicated in inflammation, could be explored, drawing parallels from studies on other sulfur-containing compounds. rsc.orgnih.gov The anti-fungal properties observed in related thiochroman-4-one (B147511) derivatives also warrant investigation into the potential of this compound as an anti-infective agent. nih.gov

Development of Targeted Drug Delivery Systems for Enhanced Bioavailability

A critical aspect of translating a promising chemical compound into an effective therapeutic is ensuring it reaches its intended target in the body in sufficient concentrations. Future research must address the bioavailability and targeted delivery of this compound. nih.gov The development of advanced drug delivery systems can significantly enhance its therapeutic index by increasing its concentration at the site of action while minimizing systemic exposure and potential side effects.

Nanoparticle-based delivery systems represent a promising avenue. Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, protect it from premature degradation, and facilitate its transport across biological barriers. researchgate.net The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on diseased cells, thereby achieving targeted delivery. This approach is particularly relevant for potential applications in cancer therapy.

Moreover, considering the sulfur atom in the structure of this compound, the exploration of sulfur-specific nanocarriers could be a novel strategy. Research into sulfur nanoparticles has indicated their potential in various biomedical applications, which could be adapted for the delivery of this compound. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These powerful computational tools can be instrumental in accelerating the development and optimization of this compound.

In silico screening of virtual libraries of compounds based on the thiochroman scaffold can be performed to identify new derivatives with potentially improved activity and safety profiles. mdpi.com AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these virtual compounds, allowing for the early-stage filtering of candidates with undesirable characteristics. mdpi.com This predictive modeling can significantly reduce the time and cost associated with preclinical development.

Green Chemistry Approaches and Sustainable Synthesis Methodologies for the Compound

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and enhance sustainability. Future research should focus on developing eco-friendly and efficient synthetic routes for this compound.

This involves exploring the use of less hazardous solvents, renewable starting materials, and catalytic reactions that reduce waste generation. For instance, the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, could be investigated as a reaction medium for the synthesis of thioamide derivatives, a related class of sulfur-containing compounds. rsc.org The development of catalytic systems, such as molybdenum-catalyzed selective oxidation of thiols, presents another green approach for key steps in the synthesis. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-methylthiochroman 1,1-dioxide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves oxidation of thiochroman precursors using catalytic tungsten-based systems (e.g., WO₃·H₂O) with H₂O₂ under controlled pH (~11.5) to achieve sulfone formation . Purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate the product . Optimize yields by adjusting reaction time, temperature (0–10°C for selective oxidation), and stoichiometry of oxidizing agents.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify characteristic shifts for the sulfone group (δ ~3.5–4.0 ppm for methylthio groups) and aromatic protons .

- FT-IR : Confirm sulfone S=O stretches at ~1150–1300 cm⁻¹ .

- X-ray crystallography : Refine crystal structures using SHELXL (space group determination) and visualize with ORTEP-3 for bond-length validation .

Q. How can purity and stability of this compound be assessed during storage?

- Methodological Answer : Monitor degradation via HPLC with UV detection (350 nm recommended for sulfone derivatives). Use relative retention times (RRT) and response factors (e.g., RRT 350 nm for analogous compounds) to quantify impurities. Store under inert gas at –20°C to prevent sulfone reduction .

Advanced Research Questions

Q. What mechanistic insights explain regioselective chlorination at the 3-position of thiochroman 1,1-dioxide derivatives?

- Methodological Answer : Chlorination likely proceeds via radical intermediates under UV irradiation, with regioselectivity influenced by electron density distribution. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites. Experimental validation involves isolating intermediates (e.g., 3-chlorothiete 1,1-dioxide) and characterizing via mass spectrometry .

Q. How can contradictory NMR data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism). Use variable-temperature NMR to identify coalescence points or employ NOESY to confirm spatial proximity of protons. Cross-validate with X-ray structures to resolve ambiguities .

Q. What strategies are effective for studying the bioactivity of this compound against enzyme targets?

- Methodological Answer :

- Enzyme inhibition assays : Screen against COX-2 or 5-LO using fluorogenic substrates, comparing IC₅₀ values with known inhibitors (e.g., S-2474) .

- SAR studies : Modify substituents at the 3-methyl or amino groups and evaluate activity shifts. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. How does the sulfone group influence the reactivity of 4-amino-3-methylthiochroman in Diels-Alder reactions?

- Methodological Answer : The electron-withdrawing sulfone group enhances dienophile reactivity. Optimize reaction conditions (e.g., toluene at 80°C) and characterize adducts via ¹H NMR (disappearance of diene protons) and mass spectrometry. Compare kinetics with non-sulfone analogs to quantify rate enhancement .

Analytical and Computational Tools

Q. Which computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to compute HOMO/LUMO energies and electrostatic potential maps. Use Gaussian or ORCA software. Validate against experimental UV-Vis spectra (λmax ~260–350 nm for conjugated sulfones) .

Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.